molecular formula C7H7ClF2N2O B2854588 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 2219375-80-9

2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B2854588
CAS No.: 2219375-80-9
M. Wt: 208.59
InChI Key: SPCIDFPILCUUKF-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one is a versatile pyrazole-based chemical intermediate of significant interest in medicinal chemistry and agrochemical research. Its primary research value lies in its function as a key building block for the synthesis of more complex molecules, particularly those containing the 1,3,4-trisubstituted 1H-pyrazole scaffold, a privileged structure in drug discovery. The reactive α-chloroketone moiety serves as an excellent electrophile, enabling its use in nucleophilic substitution reactions and as a precursor for heterocyclic synthesis, such as the formation of imidazoles and other nitrogen-containing rings. This compound has been specifically identified as a critical intermediate in the development of novel succinate dehydrogenase inhibitor (SDHI) fungicides, a major class of agrochemicals (Source) . In pharmaceutical contexts, its structural motif is relevant for creating potential kinase inhibitors and other small molecule therapeutics. Researchers utilize this intermediate to explore structure-activity relationships (SAR) by systematically modifying the core pyrazole structure to optimize biological activity and physicochemical properties. The presence of the difluoromethyl group is a common bioisostere, often employed to modulate lipophilicity, metabolic stability, and membrane permeability in candidate compounds (Source) . This makes this compound a valuable tool for chemists engaged in the design and synthesis of next-generation active ingredients for crop protection and targeted therapeutic agents.

Properties

IUPAC Name

2-chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O/c1-12-3-4(5(13)2-8)6(11-12)7(9)10/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCIDFPILCUUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 3-(difluoromethyl)-1-methylpyrazole with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include primary and secondary alcohols.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities, making it a candidate for further research in drug development. Key areas of application include:

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds, including 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one, show promising anticancer properties. A study evaluated the compound's cytotoxic effects against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), indicating significant potential for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It has been synthesized as part of a series of pyrazole derivatives that demonstrated inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Several studies have indicated that pyrazole derivatives possess antimicrobial properties. The synthesis of various 4-hetarylpyrazoles has shown effective antibacterial activity against several bacterial strains, highlighting the potential for developing new antimicrobial agents from this compound .

General Synthetic Route

The compound can be synthesized through the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds. The introduction of the difluoromethyl group is crucial for enhancing biological activity and can be achieved via halogenation reactions .

Case Study: Anticancer Efficacy

In a recent study, researchers investigated the efficacy of this compound on breast cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis, suggesting a mechanism for its anticancer activity .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of pyrazole derivatives, including the target compound. It was found that these compounds could inhibit key inflammatory pathways, making them suitable candidates for treating conditions such as arthritis and other inflammatory disorders .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cytotoxic effects on A549 and HeLa cells
Anti-inflammatoryInhibition of cyclooxygenase enzymes
Antimicrobial ActivityEffective against various bacterial strains

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pyrazolyl ring enhances its stability and facilitates its interaction with biological macromolecules, leading to the desired biological effects.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis via late-stage difluoromethylation () is more scalable than bromo- or trifluoromethyl-containing analogues (), which often require transition-metal catalysts.
  • Crystallographic Studies: SHELX software () has been instrumental in resolving crystal structures of related compounds, such as 2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone , aiding in structure-activity relationship (SAR) studies.

Biological Activity

2-Chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one is a synthetic compound that belongs to the pyrazole class of compounds. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloro group and a difluoromethyl group attached to a pyrazole ring. The molecular formula is C7H7ClF2N2OC_7H_7ClF_2N_2O, and its molecular weight is approximately 202.59 g/mol.

The biological activity of pyrazole derivatives often involves the inhibition of specific enzymes or receptors. For instance, many pyrazole compounds inhibit succinate dehydrogenase (SDH), an enzyme critical in the mitochondrial respiratory chain. This inhibition leads to reduced energy production in fungal cells, making these compounds effective as fungicides .

Additionally, studies have shown that certain pyrazole derivatives exhibit significant inhibitory activity against various kinases, such as BRAF(V600E) and EGFR, which are implicated in cancer progression . This suggests that this compound may also possess anticancer properties.

Antitumor Activity

Research indicates that pyrazole derivatives can act as potent antitumor agents. For example, studies have demonstrated that specific pyrazole compounds exhibit cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis and inhibiting cell proliferation . The presence of halogen substituents, such as chlorine, enhances these effects, suggesting that this compound may similarly show promising antitumor activity.

Antifungal Activity

The compound's structural similarity to known fungicides implies potential antifungal activity. As mentioned earlier, pyrazole derivatives are known to inhibit SDH, which is crucial for the survival of various fungal pathogens. This mechanism has been well-documented in other similar compounds used in agricultural applications .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Antitumor Synergy : A study explored the combination of pyrazole derivatives with doxorubicin in treating Claudin-low breast cancer subtypes. The results indicated a significant synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
  • Fungal Resistance : Research on fungicide resistance in crops has shown that compounds similar to this compound can effectively control resistant strains of Zymoseptoria tritici, a common wheat pathogen .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget/MechanismReference
2-Chloro-N-(1-methyl-1H-pyrazol-3-YL)acetamideAntitumorBRAF(V600E) inhibition
IsopyrazamAntifungalSDH inhibition
SedaxaneAntifungalSDH inhibition
BixafenAntifungalSDH inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, chloroacetyl chloride can react with a pyrazole intermediate under basic conditions (e.g., K₂CO₃ or Et₃N) in anhydrous solvents like dichloromethane or THF. Reaction optimization involves controlling temperature (0–25°C), stoichiometry, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Challenges : Competing side reactions (e.g., over-acylation) require careful monitoring using TLC or LC-MS.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and chloroacetone moiety. For example, the carbonyl (C=O) signal appears at ~170–180 ppm in ¹³C NMR .
  • IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Findings : The compound is soluble in polar aprotic solvents (DMSO, DMF) but unstable in aqueous basic conditions due to hydrolysis of the chloroacetone group. Stability studies via HPLC at 4°C show >90% integrity over 72 hours in anhydrous DMSO .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software provides precise bond lengths/angles. For pyrazole derivatives, the difluoromethyl group’s orientation and planarity of the pyrazole ring are critical. Data collection at 100 K minimizes thermal motion artifacts .
  • Case Study : A related compound, (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, showed torsional angles <5° for the pyrazole-acetone linkage, validated via SHELX refinement .

Q. What strategies mitigate contradictions in biological activity data across similar pyrazole derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., difluoromethyl vs. methyl) on antimicrobial activity using standardized assays (e.g., MIC against S. aureus).
  • Data Normalization : Control for solvent effects (DMSO cytotoxicity) and batch-to-batch purity variations via HPLC .
    • Example : A pyrazole-ethanone analog with a 4-methoxyphenyl group showed 4-fold higher activity than the difluoromethyl variant, suggesting electronic effects dominate over lipophilicity .

Q. How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The difluoromethyl group acts as a weak electron-withdrawing group, reducing electron density on the pyrazole ring and slowing Suzuki-Miyaura couplings. Catalytic systems (e.g., Pd(PPh₃)₄ with SPhos ligand) improve yields by stabilizing oxidative addition intermediates .
  • Experimental Design : Use 19F NMR to track fluorine environments during reactions, ensuring no defluorination occurs .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions and low temperatures to prevent hydrolysis.
  • Characterization : Combine SCXRD with dynamic NMR (VT-NMR) to study conformational flexibility.
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to contextualize activity data.

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